11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8970867
InChI: InChI=1S/C23H26N2O3/c1-14(2)22(27)25-17-9-6-5-8-15(17)24-16-12-23(3,4)13-18(26)20(16)21(25)19-10-7-11-28-19/h5-11,14,21,24H,12-13H2,1-4H3
SMILES: CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol

11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC8970867

Molecular Formula: C23H26N2O3

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
IUPAC Name 6-(furan-2-yl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C23H26N2O3/c1-14(2)22(27)25-17-9-6-5-8-15(17)24-16-12-23(3,4)13-18(26)20(16)21(25)19-10-7-11-28-19/h5-11,14,21,24H,12-13H2,1-4H3
Standard InChI Key FRSIOXJBNHSXLL-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4
Canonical SMILES CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4

Introduction

11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is a complex organic compound belonging to the class of dibenzo diazepines. This compound features a unique structure characterized by a seven-membered diazepine ring fused to a benzene ring and a cyclohexene ring, with additional functional groups including a furyl ring and an isobutyryl group .

Molecular Formula and Weight

  • Molecular Formula: C23H26N2O3

  • Molecular Weight: Approximately 378.46414 g/mol .

Structural Features

  • The compound includes a dibenzo[b,e] diazepine core, which is a characteristic of benzodiazepine derivatives.

  • It contains a 2-furyl ring attached at the 11-position and an isobutyryl group at the 10-position, contributing to its complex structure and potential biological activity.

Synthesis and Preparation

The synthesis of 11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one typically involves multi-step organic reactions. These methods may include various condensation and substitution reactions to introduce the furyl and isobutyryl groups into the dibenzo[b,e] diazepine framework.

Potential Applications and Biological Activity

This compound is part of a broader class of benzodiazepine derivatives, which are known for their diverse biological activities, including sedative, anxiolytic, and anticonvulsant properties. The presence of the furyl ring may enhance its potential biological activity, although specific receptor affinities and detailed pharmacological profiles require further investigation.

Suppliers and Availability

11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one can be sourced from chemical suppliers, including those based in China and the Netherlands .

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural Features
11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-oneC23H26N2O3378.46414 g/molFuryl ring at the 11-position, isobutyryl group at the 10-position
11-(2-furyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-oneNot specified308.38 g/molFuryl ring at the 11-position, propionyl group at the 10-position
3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-oneC21H22N2O318.4 g/molPhenyl ring at the 11-position

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